Cas no 339055-33-3 (2-Methyl-2-(thiophen-2-yl)propan-1-amine)

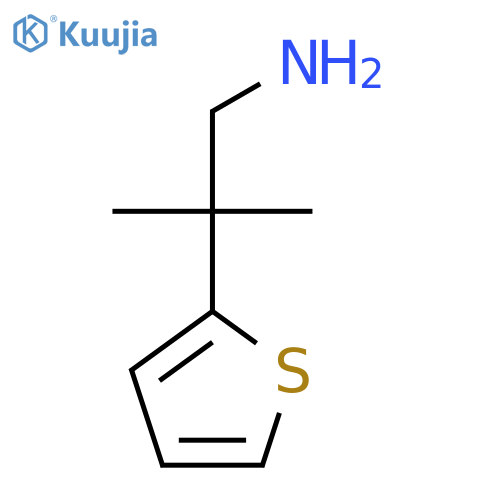

339055-33-3 structure

商品名:2-Methyl-2-(thiophen-2-yl)propan-1-amine

CAS番号:339055-33-3

MF:C8H13NS

メガワット:155.26052069664

MDL:MFCD11898938

CID:302039

2-Methyl-2-(thiophen-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Thiopheneethanamine, b,b-dimethyl-

- 2-Thiopheneethanamine, -bta-,-bta--dimethyl-

- 2-methyl-2-(thiophen-2-yl)propan-1-amine

- GULSTDWKCMPQQZ-UHFFFAOYSA-N

- NE17924

- 2-methyl-2-(2-thienyl)-1-propanamine

- Z1267882023

- 2-Methyl-2-(thiophen-2-yl)propan-1-amine

-

- MDL: MFCD11898938

- インチ: 1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3

- InChIKey: GULSTDWKCMPQQZ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C(C)(C)CN

計算された属性

- せいみつぶんしりょう: 155.077

- どういたいしつりょう: 155.077

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3

2-Methyl-2-(thiophen-2-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2189-0925-5g |

2-methyl-2-(thiophen-2-yl)propan-1-amine |

339055-33-3 | 95%+ | 5g |

$1203.0 | 2023-11-21 | |

| TRC | B102006-50mg |

2-methyl-2-(thiophen-2-yl)propan-1-amine |

339055-33-3 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-77426-0.25g |

2-methyl-2-(thiophen-2-yl)propan-1-amine |

339055-33-3 | 95.0% | 0.25g |

$172.0 | 2025-02-22 | |

| Enamine | EN300-77426-0.5g |

2-methyl-2-(thiophen-2-yl)propan-1-amine |

339055-33-3 | 95.0% | 0.5g |

$320.0 | 2025-02-22 | |

| TRC | B102006-250mg |

2-methyl-2-(thiophen-2-yl)propan-1-amine |

339055-33-3 | 250mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-77426-10.0g |

2-methyl-2-(thiophen-2-yl)propan-1-amine |

339055-33-3 | 95.0% | 10.0g |

$1839.0 | 2025-02-22 | |

| Aaron | AR00D5GM-100mg |

2-Thiopheneethanamine, -bta-,-bta--dimethyl- |

339055-33-3 | 95% | 100mg |

$190.00 | 2025-01-24 | |

| 1PlusChem | 1P00D58A-10g |

2-Thiopheneethanamine, -bta-,-bta--dimethyl- |

339055-33-3 | 95% | 10g |

$2411.00 | 2024-05-05 | |

| 1PlusChem | 1P00D58A-100mg |

2-Thiopheneethanamine, -bta-,-bta--dimethyl- |

339055-33-3 | 95% | 100mg |

$169.00 | 2025-02-26 | |

| A2B Chem LLC | AG12506-1g |

2-Thiopheneethanamine, -bta-,-bta--dimethyl- |

339055-33-3 | 95% | 1g |

$501.00 | 2024-04-20 |

2-Methyl-2-(thiophen-2-yl)propan-1-amine 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

339055-33-3 (2-Methyl-2-(thiophen-2-yl)propan-1-amine) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬